molecular formula C6H8O7Zr B1585184 Zirconyl citrate CAS No. 22830-18-8

Zirconyl citrate

Cat. No.: B1585184
CAS No.: 22830-18-8
M. Wt: 283.35 g/mol
InChI Key: BIWXPGNTDGJSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zirconyl citrate is a coordination compound formed by the reaction of zirconium with citric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its ability to form stable complexes, making it useful in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconyl citrate can be synthesized through the reaction of zirconium oxychloride with citric acid in an aqueous solution. The reaction typically involves dissolving zirconium oxychloride in water, followed by the addition of citric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity zirconium compounds and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as filtration, purification, and drying to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Zirconyl citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of zirconium dioxide and other oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Various ligands such as phosphates, sulfates, and nitrates.

Major Products Formed:

    Oxidation Products: Zirconium dioxide, carbon dioxide.

    Reduction Products: Reduced zirconium species.

    Substitution Products: Zirconium complexes with different ligands.

Scientific Research Applications

Zirconyl citrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of zirconium-based materials and catalysts.

    Biology: Employed in the study of metal-ligand interactions and as a model compound for biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of ceramics, pigments, and other zirconium-containing materials.

Mechanism of Action

The mechanism of action of zirconyl citrate involves its ability to form stable complexes with various ligands. This property allows it to interact with different molecular targets and pathways, depending on the specific application. In biological systems, this compound can bind to proteins and enzymes, affecting their activity and function. In industrial applications, its stability and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

    Zirconium Oxychloride: A precursor for the synthesis of zirconyl citrate, used in various industrial applications.

    Zirconium Nitrate: Another zirconium compound with similar properties, used in the production of ceramics and catalysts.

    Zirconium Sulfate: Employed in water treatment and as a mordant in dyeing processes.

Uniqueness of this compound: this compound is unique due to its ability to form stable complexes with citric acid, which enhances its solubility and reactivity. This property makes it particularly useful in applications where stability and reactivity are crucial, such as in catalysis and drug delivery systems.

Properties

CAS No.

22830-18-8

Molecular Formula

C6H8O7Zr

Molecular Weight

283.35 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;zirconium

InChI

InChI=1S/C6H8O7.Zr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI Key

BIWXPGNTDGJSBH-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zr+3]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zr]

Key on ui other cas no.

22830-18-8

physical_description

5-10% Aqueous solution: Light green-yellow liquid with a mild odor;  [M-I Swaco MSDS]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zirconyl citrate
Reactant of Route 2
Zirconyl citrate
Reactant of Route 3
Zirconyl citrate
Reactant of Route 4
Zirconyl citrate
Reactant of Route 5
Zirconyl citrate
Reactant of Route 6
Zirconyl citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.